molecular formula C26H20N4O3S2 B11554717 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11554717
M. Wt: 500.6 g/mol
InChI Key: RSYMQNGOPUATOP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with aromatic aldehydes in the presence of ammonium acetate and a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of both pyridine and thiophene rings. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H20N4O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H20N4O3S2/c1-2-32-26(31)23-20(33-24(29)18(14-28)22(23)16-7-4-3-5-8-16)15-35-25-17(13-27)10-11-19(30-25)21-9-6-12-34-21/h3-12,22H,2,15,29H2,1H3

InChI Key

RSYMQNGOPUATOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N

Origin of Product

United States

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